molecular formula C10H8N2O3 B2778439 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide CAS No. 99275-67-9

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide

Cat. No.: B2778439
CAS No.: 99275-67-9
M. Wt: 204.185
InChI Key: IBXVQOAFBNLVDH-UHFFFAOYSA-N
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Description

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is a heterocyclic compound with a molecular formula of C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound is part of the isoquinoline family, known for its diverse biological activities and applications in various fields of research.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may interact with enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is unique due to its specific structural features, such as the presence of a hydroxyl group at the 4-position and a carboxamide group at the 3-position. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-hydroxy-1-oxo-2H-isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-9(14)7-8(13)5-3-1-2-4-6(5)10(15)12-7/h1-4,13H,(H2,11,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXVQOAFBNLVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(NC2=O)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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